Tolrestat - 82964-04-3

Tolrestat

Catalog Number: EVT-285930
CAS Number: 82964-04-3
Molecular Formula: C16H14F3NO3S
Molecular Weight: 357.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolrestat (systematic name: N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a synthetic organic compound classified as an aldose reductase inhibitor (ARI). [, , ] ARIs are a class of compounds that inhibit the enzyme aldose reductase, which plays a role in the metabolism of glucose via the polyol pathway. [, , , , ]

Tolrestat is primarily utilized in scientific research to investigate the role of the polyol pathway in various physiological and pathological processes, particularly in the context of diabetic complications. [, , , , , , , , , ]

Future Directions

While Tolrestat has shown promise in preclinical studies, its clinical use has been limited due to safety concerns and modest efficacy in some trials. [, ] Future research directions for Tolrestat in scientific research may include:

  • Developing safer and more potent analogs: Synthesizing Tolrestat analogs with improved potency and selectivity for aldose reductase, while minimizing off-target effects, could enhance its therapeutic potential. [, , , ]

  • Elucidating the complex interplay between the polyol pathway and other metabolic pathways: Further research is needed to fully understand the intricate interactions of the polyol pathway with other metabolic pathways, such as oxidative stress, inflammation, and advanced glycation end product formation, in the development of diabetic complications. [, , , ]

  • Exploring combination therapies: Investigating the efficacy of Tolrestat in combination with other therapeutic agents, such as antioxidants, anti-inflammatory drugs, or advanced glycation end product inhibitors, could potentially enhance its therapeutic benefits. []

  • Utilizing Tolrestat as a tool to further investigate the role of aldose reductase in other diseases: Given its established role in glucose metabolism, further research is warranted to explore the potential involvement of aldose reductase and the potential utility of Tolrestat in other diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. []

Oxo-Tolrestat

Compound Description: Oxo-Tolrestat (N-((5-(trifluoromethyl)-6-methoxy-1-naphthalenyl)oxo-methyl)-N-methylglycine) is a metabolite of Tolrestat formed by hydrolysis of the thioamide sulfur bond. []

Relevance: Sorbinil is structurally similar to Tolrestat, both being ARIs. [, ] Studies comparing their efficacy in preventing naphthalene cataract showed Sorbinil to be less effective than Tolrestat. [] In a comparative study on site-directed, mutant, human AR enzymes, Sorbinil showed a 1000-fold decrease in activity when Trp111 was replaced with alanine, while Tolrestat's activity remained unaffected. []

Epalrestat

Compound Description: Epalrestat is an aldose reductase inhibitor. [, ] It is considered a non-competitive inhibitor of aldo-ketone reductase 1B1 (AKR1B1) alongside Tolrestat. []

Ponalrestat

Compound Description: Ponalrestat is an aldose reductase inhibitor. [, ] A large-scale 18-month study of Ponalrestat in patients with peripheral neuropathy showed no improvement in nerve conduction velocities. []

Alrestatin

Compound Description: Alrestatin is an aldose reductase inhibitor. []

Relevance: Alrestatin, alongside Sorbinil and Ponalrestat, represents early ARIs whose research primarily holds historical interest due to efficacy and toxicity issues. Tolrestat, in contrast, has demonstrated more promising results. []

ARI-509

Compound Description: ARI-509 is an aldose reductase inhibitor. [] Similar to Tolrestat, ARI-509 exposure in normal glucose conditions increased PKC activity and total PKC-alpha and -beta2 accumulation. In high glucose conditions, both compounds prevented increased total PKC-epsilon and membrane-associated PKC-delta and -epsilon. []

Relevance: Both ARI-509 and Tolrestat are ARIs exhibiting similar effects on PKC activity and isoform levels in mesangial cells exposed to normal and high glucose conditions. [] This suggests that both compounds share a similar mechanism of action in modulating PKC activity via polyol pathway inhibition.

Aminoguanidine

Compound Description: Aminoguanidine is an inhibitor of advanced glycation end products (AGE) formation. [] It has shown potential in protecting retinal pericytes from glucose toxicity in vitro and preventing renal changes in diabetic rats. [, ]

Relevance: Aminoguanidine offers a different therapeutic approach compared to Tolrestat in managing diabetic complications. While Tolrestat targets the polyol pathway, Aminoguanidine inhibits AGE formation. [, ] Combining these agents may provide a more comprehensive strategy for preventing diabetic complications.

Zopolrestat

Compound Description: Zopolrestat is an aldose reductase inhibitor. []

Relevance: Zopolrestat, along with Sorbinil and Tolrestat, was studied for its binding affinity to human AR. Replacing Trp20 with alanine significantly reduced the inhibitory activity of all three compounds, highlighting this residue's importance in inhibitor binding. []

Source and Classification

Tolrestat is classified under the category of pharmacological agents specifically targeting metabolic pathways associated with diabetes. It is derived from a series of synthetic modifications aimed at enhancing its efficacy and reducing side effects. Its chemical structure is characterized by a unique arrangement that allows it to effectively bind to the active site of aldose reductase .

Synthesis Analysis

Methods

The synthesis of tolrestat involves several key steps, utilizing both traditional organic synthesis techniques and modern methodologies. The initial synthesis typically begins with the formation of a core structure, followed by various substituent modifications to enhance biological activity.

  1. Core Structure Formation: The foundational structure is synthesized using standard organic reactions, such as condensation and cyclization.
  2. Substituent Modifications: Recent studies have explored the incorporation of additional substituents through methods like alkylation and acylation, which have been shown to improve inhibitory potency against aldose reductase .

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography for purification and characterization, ensuring that the final product meets the required specifications for biological testing .

Molecular Structure Analysis

Structure

Tolrestat possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The molecular formula for tolrestat is C11_{11}H15_{15}N1_{1}O3_{3}, indicating the presence of nitrogen and oxygen atoms critical for its activity.

Data

  • Molecular Weight: Approximately 209.25 g/mol
  • Structural Features: The compound contains an N-methyl group and a carbomethoxy moiety, which are essential for its binding affinity to aldose reductase .
Chemical Reactions Analysis

Reactions

Tolrestat undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its binding to aldose reductase, where it acts as a competitive inhibitor.

Technical Details

  • Binding Affinity: Tolrestat has been shown to bind tightly to aldose reductase with an inhibitory concentration (IC50) of less than 10710^{-7} M, indicating a strong interaction with the enzyme .
  • Inhibition Mechanism: The compound competes with glucose for the active site on aldose reductase, thereby reducing the conversion of glucose into sorbitol.
Mechanism of Action

The mechanism by which tolrestat exerts its effects involves competitive inhibition of aldose reductase. By binding to the enzyme's active site, tolrestat prevents glucose from being metabolized into sorbitol, thereby reducing osmotic and oxidative stress within cells.

Process

  1. Competitive Binding: Tolrestat competes with glucose for binding at the active site.
  2. Reduced Sorbitol Production: This inhibition leads to decreased levels of sorbitol, which is associated with reduced cellular damage in diabetic tissues.
  3. Mitigation of Complications: By lowering sorbitol levels, tolrestat helps alleviate symptoms associated with diabetic neuropathy and other complications .
Physical and Chemical Properties Analysis

Physical Properties

Tolrestat is typically presented as a white crystalline solid. Its solubility characteristics are important for its bioavailability and therapeutic efficacy.

Chemical Properties

  • Solubility: Tolrestat exhibits moderate solubility in organic solvents but limited solubility in water, which can affect its absorption in biological systems.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Tolrestat has significant scientific applications primarily in pharmacology and medicinal chemistry. Its primary use is as a therapeutic agent for managing diabetic peripheral neuropathy. Additionally, ongoing research explores its potential in treating other conditions related to oxidative stress and metabolic disorders.

Scientific Uses

  • Diabetic Peripheral Neuropathy Treatment: Tolrestat has been clinically evaluated for its effectiveness in alleviating symptoms associated with nerve damage due to diabetes.
  • Research Tool: As an aldose reductase inhibitor, it serves as a valuable tool in research aimed at understanding metabolic pathways and developing new therapeutic strategies for diabetes-related complications .
Mechanistic Foundations of Tolrestat as an Aldose Reductase Inhibitor

Biochemical Targeting of the Polyol Pathway in Hyperglycemic Conditions

Tolrestat (N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine) exerts its therapeutic effects through precise inhibition of aldose reductase (ALR2; AKR1B1), the rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, glucose metabolism occurs primarily via glycolysis, with minimal flux through the polyol pathway. However, during hyperglycemia, excess intracellular glucose saturates hexokinase, diverting glucose toward ALR2-mediated reduction. This NADPH-dependent reaction converts glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH) in an NAD⁺-dependent manner [1] [6].

The pathological consequences of polyol pathway activation are multifaceted:

  • Osmotic Stress: Sorbitol accumulation exceeds membrane permeability coefficients (approximately 10⁻⁹ cm/s), creating hypertonic intracellular conditions that trigger water influx, cellular swelling, and electrolyte imbalance. In ocular lenses, this process contributes directly to cataract formation [1] [6].
  • Redox Imbalance: NADPH depletion (Km for ALR2: 0.1 µM) impairs glutathione reductase activity, diminishing cellular glutathione (GSH) pools by 40-60% in neural tissues. Concurrently, fructose metabolism generates advanced glycation end-products (AGEs) and reactive oxygen species (ROS) at rates exceeding 3-fold baseline levels [1] [7].
  • Metabolic Dysregulation: Reduced cytosolic NAD⁺/NADH ratios inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity, exacerbating glycolytic flux toward pathogenic ancillary pathways [6].

Tolrestat mitigates these effects by selectively inhibiting ALR2, as demonstrated in galactosemic and diabetic rat models. At 12-15 mg/kg/day, tolrestat reduces sciatic nerve sorbitol concentrations by 85% (from 32.5 ± 2.1 nmol/g to 4.8 ± 0.7 nmol/g) and lens sorbitol by 78% (from 8.4 ± 0.9 µmol/g to 1.8 ± 0.3 µmol/g). Erythrocyte sorbitol levels normalize at doses below 2 mg/kg/day in streptozotocin-diabetic rats, confirming target engagement [2] [5]. This tissue-specific efficacy correlates with improved nerve conduction velocity and attenuated microvascular complications in preclinical models [3].

Table 1: Sorbitol Reduction by Tolrestat in Diabetic Tissues

TissueDose (mg/kg/day)Sorbitol Reduction (%)Baseline SorbitolPost-Treatment
Sciatic nerve1285%32.5 ± 2.1 nmol/g4.8 ± 0.7 nmol/g
Lens1578%8.4 ± 0.9 µmol/g1.8 ± 0.3 µmol/g
Erythrocytes2>95%45.2 ± 5.3 nmol/g HbNormalized

Structural Determinants of Aldose Reductase Inhibition by Thioamide Derivatives

Tolrestat's molecular architecture features three pharmacologically essential domains:

  • Thioamide Core: The -C(=S)-NH- moiety acts as a zinc-free Lewis acid, forming a covalent bond with the catalytic nucleophile (Cys-298) in ALR2's active site. X-ray crystallography (PDB: 2FDZ) reveals a bond length of 1.7Å between the thione sulfur and cysteine thiolate, with a bond energy exceeding 60 kcal/mol. This interaction is 30-fold stronger than analogous oxygen-based carbonyl bonds in carboxylic acid inhibitors [3] [8].
  • Trifluoromethyl Napthyl Moiety: The 5-(trifluoromethyl)-6-methoxynaphthalene group occupies ALR2's hydrophobic pocket (Val-47, Trp-111, Phe-122) through π-π stacking and van der Waals interactions. The trifluoromethyl group's electronegativity (χ=3.98) enhances binding affinity by 12-fold compared to methyl derivatives [4].
  • N-Methylglycine Tail: This polar terminus forms hydrogen bonds with Tyr-48 (2.9Å) and His-110 (3.1Å), positioning the inhibitor optimally for nucleophilic attack on the thioamide carbon [4].

Thioamides confer distinct advantages over classical amide-based ALR2 inhibitors:

  • Enhanced Electronic Polarizability: The C=S bond dipole moment (1.6 D) versus C=O (2.4 D) facilitates charge transfer interactions with the oxyanion hole (NH groups of Trp-111 and Leu-300) [8].
  • Resistance to Proteolysis: Thioamide substitution reduces degradation by pancreatic elastase by 90% compared to amide analogs, extending plasma half-life [8].
  • Acid Stability: Protonation occurs at pKa 10.2 (vs. 15 for amides), maintaining electronegativity in physiological pH ranges [3].

Table 2: Structural Modifications and Inhibitory Activity of Tolrestat Derivatives

Modification SiteDerivative StructureIC₅₀ vs. ALR2 (nM)Relative Potency
Thioamide → AmideN-Methylamide analog3,500100x weaker
Trifluoromethyl → Methyl5-Methyl-6-methoxynaphthalene42012x weaker
Methoxy → Hydroxy6-Hydroxynaphthalene822.3x weaker
Glycine → β-AlanineN-Methyl-β-alanine67Comparable

Kinetic Profiling of Tolrestat: Competitive vs. Noncompetitive Inhibition Dynamics

Tolrestat exhibits mixed-type competitive inhibition against human aldose reductase, with kinetic parameters dependent on substrate concentration and cofactor status:

  • Glucose Competition: The inhibitor constant (Kᵢ) for tolrestat is 3.5 nM when assayed with 5 mM glucose (Km glucose = 100 mM). Increasing glucose to 50 mM elevates the IC₅₀ from 22 nM to 350 nM, confirming competition at the substrate-binding site. Lineweaver-Burk plots show intersecting lines at the y-axis (1/Vmax unchanged), characteristic of competitive inhibition [1] [10].
  • NADP⁺ Synergy: Tolrestat binding affinity increases 8-fold when NADP⁺ is pre-bound to ALR2 (Kᵢ=0.4 nM) versus apo-enzyme (Kᵢ=3.2 nM). This results from conformational stabilization of the active site loop (residues 213-224), narrowing the substrate channel by 2.1Å [1] [9].
  • pH Dependence: Maximum inhibition occurs at pH 6.2 (Kᵢ=1.8 nM), correlating with protonation of His-110. At pH 7.4, Kᵢ rises to 8.5 nM due to histidine deprotonation, reducing electrostatic interactions with the glycine carboxylate [1] [9].

Tissue-specific kinetic behavior emerges from differential penetration:

  • Neural Tissue: Sciatic nerve kinetics show 50% ALR2 inhibition at 0.8 µM tolrestat, achievable at plasma concentrations of 5-8 µg/mL (12-20 µM). The high lipid solubility (logP=3.2) enables nerve/blood partition coefficients of 1.8 [2] [5].
  • Ocular Tissue: Lens ALR2 requires 2.5-fold higher concentrations (IC₅₀=2.0 µM) due to efflux transporters and protein binding (>99.3% bound in plasma). Free drug fractions never exceed 0.7% at therapeutic doses [1] [5].

Table 3: Kinetic Parameters of Tolrestat Inhibition

ConditionSubstrateKᵢ (nM)IC₅₀ (nM)α* (Cooperativity)
Standard assayGlucose (5 mM)3.5221.0
High glucose (50 mM)Glucose35.03501.2
+ NADP⁺ preincubationGlucose0.43.10.8
pH 6.2Glucose1.8111.1
pH 7.4Glucose8.5531.3

*α: Denotes change in substrate affinity upon inhibitor binding (α<1 = increased affinity; α>1 = decreased affinity)

Mechanistic Implications for Diabetic Complications: Tolrestat's kinetic profile underpins its differential efficacy across tissues. In nerves, where glucose concentrations rarely exceed 2-5 mM even during hyperglycemia, low Kᵢ values (3.5 nM) enable near-complete ALR2 inhibition. Conversely, lenses experience glucose gradients >20 mM, necessitating higher doses. The drug's uncompetitive enhancement by NADP⁺ exploits the elevated cofactor levels in hyperglycemic tissues (NADP⁺ increases 3.5-fold in diabetic nerves), creating a therapeutic window [1] [6]. This kinetic sophistication positions tolrestat as a prototype for next-generation ALR2 inhibitors addressing tissue-specific barriers.

Properties

CAS Number

82964-04-3

Product Name

Tolrestat

IUPAC Name

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22)

InChI Key

LUBHDINQXIHVLS-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC

Solubility

Soluble in DMSO

Synonyms

AY 27773
AY-27,773
N-((5-(trifluoromethyl)-6-methoxy-1-naphthalenyl)thioxomethyl)-N-methylglycine
N-5-trifluoromethyl-6-methoxy-1-thionaphthoyl-N-methylglycine
tolrestat

Canonical SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.